molecular formula C16H19NO B14323293 1-(Piperidin-1-yl)undeca-2,4-diene-8,10-diyn-1-one CAS No. 104712-48-3

1-(Piperidin-1-yl)undeca-2,4-diene-8,10-diyn-1-one

Cat. No.: B14323293
CAS No.: 104712-48-3
M. Wt: 241.33 g/mol
InChI Key: JGKXLHHRMGZICC-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)undeca-2,4-diene-8,10-diyn-1-one is a chemical compound characterized by its unique structure, which includes a piperidine ring attached to an undecadiene-diyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-yl)undeca-2,4-diene-8,10-diyn-1-one typically involves the reaction of piperidine with an appropriate precursor that contains the undecadiene-diyne structure. One common method involves the use of a palladium-catalyzed coupling reaction, where the piperidine is reacted with an alkyne and an alkene under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)undeca-2,4-diene-8,10-diyn-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine compounds.

Scientific Research Applications

1-(Piperidin-1-yl)undeca-2,4-diene-8,10-diyn-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)undeca-2,4-diene-8,10-diyn-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the undecadiene-diyne backbone can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-1-yl)undeca-2,4-diene-8,10-diyn-1-one is unique due to its specific undecadiene-diyne backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

104712-48-3

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

1-piperidin-1-ylundeca-2,4-dien-8,10-diyn-1-one

InChI

InChI=1S/C16H19NO/c1-2-3-4-5-6-7-8-10-13-16(18)17-14-11-9-12-15-17/h1,7-8,10,13H,5-6,9,11-12,14-15H2

InChI Key

JGKXLHHRMGZICC-UHFFFAOYSA-N

Canonical SMILES

C#CC#CCCC=CC=CC(=O)N1CCCCC1

Origin of Product

United States

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